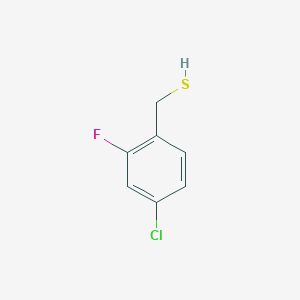

![molecular formula C8H5FN2O2 B2676396 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352625-29-6](/img/structure/B2676396.png)

6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

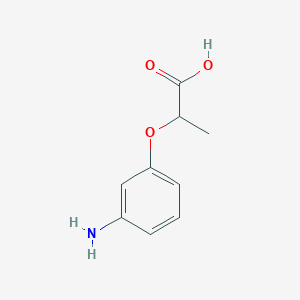

6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1352625-29-6 . It has a molecular weight of 180.14 and its IUPAC name is this compound . The compound is typically stored at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor gave 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester and 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine .Molecular Structure Analysis

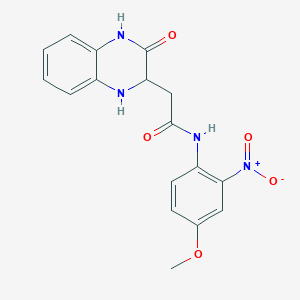

The molecular structure of this compound is represented by the formula C8H5FN2O2 . The InChI code for this compound is 1S/C8H5FN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13) .Chemical Reactions Analysis

The reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor gave 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester and 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine . This indicates that the compound can undergo fluorination reactions.Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.136 . It is a solid at room temperature . The density of the compound is 1.5±0.1 g/cm3 .Applications De Recherche Scientifique

Medical Imaging Applications

One notable application is in the field of medical imaging, where compounds structurally related to "6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid" are used as radiotracers. For instance, 18F-DCFPyL, a compound containing a similar fluoropyrazolo[1,5-a]pyridine moiety, is utilized in PET/CT imaging for detecting biochemical recurrence of prostate cancer. This radiotracer targets the prostate-specific membrane antigen (PSMA) and has shown promise in improving decision-making for oncologists and altering management for a significant number of subjects (Rousseau et al., 2019).

Pharmacological Applications

In pharmacology, compounds with structural similarities are employed for therapeutic purposes. For example, Allopurinol, a compound with a pyrazolo[3,4-d]pyrimidine structure, is used to treat hyperuricemia and prevent uric acid nephropathy. It effectively reduces hyperuricemia without significant toxicity, demonstrating the utility of pyrazolo[1,5-a]pyridine derivatives in developing drugs with specific biological targets (Krakoff Ih, Murphy Ml, 1968).

Mécanisme D'action

While the specific mechanism of action for 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is not mentioned in the search results, similar compounds have been used in drug design due to their isosteric nature to indole and purine, as well as their increased metabolic stability . They have been used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, and kinase p38 inhibitors .

Safety and Hazards

Orientations Futures

Pyrazolo[1,5-a]pyridines are widely used in drug design due to their isosteric nature to indole and purine, as well as their increased metabolic stability . They have been used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, and kinase p38 inhibitors . Therefore, the future directions for 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid could include further exploration in the field of medicinal chemistry, particularly in the design of new drugs for various diseases.

Propriétés

IUPAC Name |

6-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFWAUGVIAONPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-Bromo-4-methylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2676315.png)

![(2S,3aS,6aR)-1-[(2R)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2676320.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2676326.png)

![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2676327.png)